molecular formula C17H14N2O4S B092371 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid CAS No. 18524-46-4

4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid

Cat. No.: B092371
CAS No.: 18524-46-4
M. Wt: 342.4 g/mol
InChI Key: FEACTMUAXQJDBH-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid is an organic compound known for its vibrant color and applications in various industries. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye due to its ability to impart color to various materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with m-toluenesulphonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and paper industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo redox reactions. The azo bond can be reduced to form amines, which can interact with various biological molecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulphonic acid
  • Ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate
  • 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid

Uniqueness

4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications.

Properties

CAS No.

18524-46-4

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid

InChI

InChI=1S/C17H14N2O4S/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20/h2-10,20H,1H3,(H,21,22,23)

InChI Key

FEACTMUAXQJDBH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O

18524-46-4

Origin of Product

United States

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